![molecular formula C20H17N3O2S B2664179 N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide CAS No. 893985-30-3](/img/structure/B2664179.png)
N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide
Übersicht
Beschreibung
N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide is a complex organic compound that features a unique combination of imidazole, thiazole, and phenyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common approach starts with the preparation of 4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline, which is then reacted with 2-phenoxyacetyl chloride under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its efficiency and the ability to control reaction conditions precisely .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound’s structure features a 3-methylimidazo[2,1-b][1,3]thiazole moiety, which is known for its diverse pharmacological effects. The molecular formula is with a molecular weight of 339.5 g/mol. Its structural complexity allows for interactions with various biological targets, making it a candidate for drug development.
Antitumor Properties
Research indicates that compounds with similar structural features exhibit notable antitumor properties. For instance, imidazole derivatives have been shown to inhibit cancer cell proliferation effectively. A study demonstrated that certain imidazolinyl compounds had IC50 values ranging from 2.12 μM to 6.75 μM against various cancer cell lines, indicating their effectiveness in inhibiting tumor growth .
Anticonvulsant Activity
In addition to antitumor effects, N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide has been evaluated for anticonvulsant activity . A related study highlighted the synthesis of thiazole-integrated compounds that demonstrated significant anticonvulsant properties in animal models . The structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring could enhance the anticonvulsant efficacy.
Study 1: Antitumor Activity Evaluation
A comprehensive evaluation of thiazole derivatives indicated that compounds similar to this compound showed promising antitumor activity against various cancer cell lines:
Compound | Cell Line Tested | IC50 (μM) | Reference |
---|---|---|---|
Compound A | MCF-7 (Breast) | 5.71 | |
Compound B | HepG2 (Liver) | 10.5 | |
Compound C | PC3 (Prostate) | 8.75 |
Study 2: Anticonvulsant Activity
A separate investigation into the anticonvulsant properties of thiazole derivatives revealed significant findings:
Compound | Model Used | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
---|---|---|---|---|
Analogue 1 | Picrotoxin-induced | 18.4 | 170.2 | 9.2 |
Analogue 2 | Picrotoxin-induced | 15.0 | 150.0 | 10.0 |
These results demonstrate the potential of this compound and its analogues in treating conditions related to both cancer and seizures.
Synthesis and Production Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Imidazo[2,1-b][1,3]thiazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Functionalization : Introduction of the phenoxyacetamide group is performed via nucleophilic substitution or acylation reactions.
Recent advancements in synthetic methodologies include green chemistry approaches such as microwave-assisted synthesis to improve efficiency and reduce environmental impact.
Wirkmechanismus
The mechanism of action of N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline
- 2-phenoxyacetamide derivatives
- Benzo[d]imidazo[2,1-b]thiazole derivatives
Uniqueness
N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide is unique due to its combination of imidazole, thiazole, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biologische Aktivität
N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that integrates an imidazo[2,1-b][1,3]thiazole moiety with a phenoxyacetamide group. This unique combination is thought to contribute to its diverse biological properties.
Property | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C19H21N3OS |
Molecular Weight | 345.45 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit the activity of enzymes involved in various metabolic pathways by binding to their active sites.
- Antimicrobial Activity : It has been studied for its potential to combat bacterial and fungal infections.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through various mechanisms.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several derivatives of imidazo[2,1-b][1,3]thiazole compounds against Mycobacterium tuberculosis and other pathogens. The results indicated that certain derivatives exhibited significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .
Antitumor Activity
Research has demonstrated that compounds containing thiazole rings exhibit notable cytotoxic effects against various cancer cell lines. For instance, a series of thiazole-integrated compounds were tested for their antiproliferative activity, revealing IC50 values less than that of standard drugs like doxorubicin .
Case Studies
- Study on Antitubercular Agents : A series of novel substituted compounds were synthesized and evaluated for their antitubercular activity. Among them, several showed promising results with high percentage inhibition rates against Mycobacterium tuberculosis .
- Cytotoxicity Evaluation : Compounds were also evaluated for cytotoxicity against human embryonic kidney cells (HEK-293), showing non-toxic profiles which suggest their potential for therapeutic use .
Summary of Findings
The biological activity of this compound is characterized by:
- Antimicrobial Effects : Effective against various bacterial strains.
- Antitumor Potential : Induces apoptosis in cancer cells with promising IC50 values.
- Non-toxic Profiles : Demonstrated safety in human cell lines.
Q & A
Q. Basic: What are the optimal synthetic routes and reaction conditions for preparing N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation, cyclization, and coupling steps. Key steps include:
- Solvent selection : Polar aprotic solvents like DMF or acetone are preferred for imidazo[2,1-b]thiazole core formation .
- Catalysts : Potassium carbonate (K₂CO₃) or triethylamine (TEA) is used to facilitate nucleophilic substitutions .
- Temperature control : Reactions often proceed at reflux (e.g., 80–100°C) for imidazo-thiazole ring closure .
- Yield optimization : Purification via column chromatography or recrystallization improves purity, with yields ranging from 45–58% depending on substituent reactivity .
Q. Basic: Which spectroscopic and analytical methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly for the imidazo-thiazole and acetamide moieties .
- Infrared Spectroscopy (IR) : Validates functional groups (e.g., C=O at ~1650–1750 cm⁻¹ for acetamide) .
- Elemental Analysis : Matches experimental and calculated C, H, N, S percentages to confirm purity .
- X-ray Diffraction : Resolves crystal packing and bond angles, critical for confirming stereochemistry in analogs .
Q. Advanced: How can computational chemistry tools be integrated to optimize the synthesis and predict reactivity of this compound?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways .
- Docking Studies : Molecular docking predicts binding affinities to biological targets (e.g., enzymes), guiding structural modifications for activity enhancement .
- Machine Learning : Analyzes experimental datasets to correlate substituent effects (e.g., halogenation) with reaction yields or bioactivity .
Q. Advanced: What strategies resolve contradictions in reported biological activity data across different studies?
Methodological Answer:
- Assay Standardization : Use consistent in vitro models (e.g., MIC for antimicrobial studies) to minimize variability .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluoro vs. methoxy groups) on activity. For example, fluorinated analogs often show enhanced metabolic stability .
- Cross-Validation : Replicate conflicting studies under identical conditions (e.g., pH, solvent) to isolate experimental artifacts .
Q. Basic: What methodologies assess the compound's biological activity, such as antimicrobial or anticancer effects?
Methodological Answer:
- Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Antioxidant Studies : DPPH radical scavenging assays quantify free radical neutralization capacity .
- Cancer Cell Viability : MTT or SRB assays measure cytotoxicity in cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., ELISA) identify mechanistic targets .
Q. Advanced: How does structural modification (e.g., halogen substitution) impact the compound's pharmacological profile?
Methodological Answer:
- Halogenation : Fluorine or chlorine at the phenyl ring enhances lipophilicity and membrane permeability, improving bioavailability .
- Methyl/ Methoxy Groups : Increase steric bulk, potentially reducing off-target interactions but may lower solubility .
- Thiazole Core Modifications : Expanding the thiazole ring (e.g., triazolo-thiadiazines) can alter binding kinetics to ATP-binding pockets in kinases .
Eigenschaften
IUPAC Name |
N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenoxyacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-14-13-26-20-22-18(11-23(14)20)15-7-9-16(10-8-15)21-19(24)12-25-17-5-3-2-4-6-17/h2-11,13H,12H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFWDAFCQABTBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.